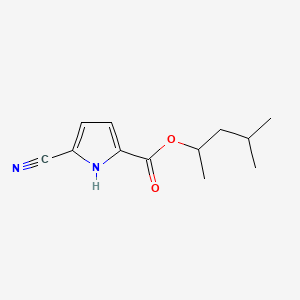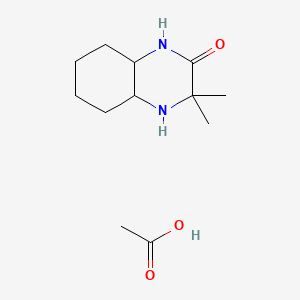
3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a quinoxaline ring system that is fully hydrogenated, with two methyl groups at the 3-position and an acetic acid moiety attached to the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable diamine with a diketone, followed by hydrogenation to achieve the decahydroquinoxaline structure
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
科学的研究の応用
Chemistry: In organic chemistry, 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity and affecting metabolic pathways. The acetic acid moiety may also play a role in the compound’s ability to interact with biological membranes and transport systems.
類似化合物との比較
Quinoxaline: A parent compound with a similar ring structure but lacking the hydrogenation and methyl groups.
Decahydroquinoxaline: A fully hydrogenated quinoxaline without the acetic acid moiety.
3,3-Dimethylquinoxaline: A quinoxaline derivative with methyl groups but without full hydrogenation or the acetic acid moiety.
Uniqueness: 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid is unique due to its combination of full hydrogenation, methyl substitution, and the presence of an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
acetic acid;3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
InChI |
InChI=1S/C10H18N2O.C2H4O2/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10;1-2(3)4/h7-8,12H,3-6H2,1-2H3,(H,11,13);1H3,(H,3,4) |
InChIキー |
OHGRYYATUZMOOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC1(C(=O)NC2CCCCC2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
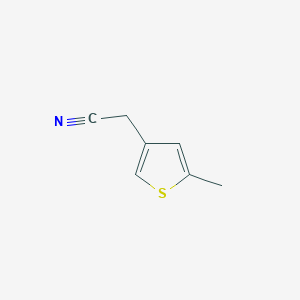
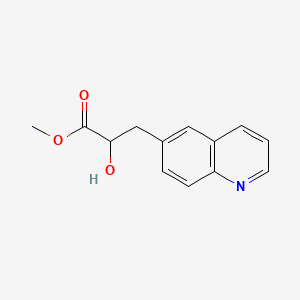
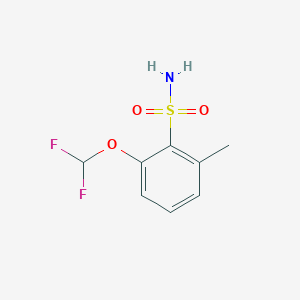
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
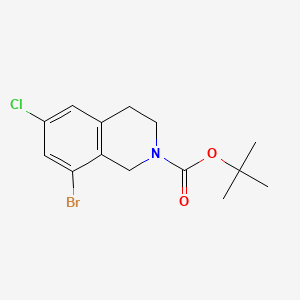
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)


![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)


